molecular formula C11H16BBrN2O2 B12962335 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

Cat. No.: B12962335
M. Wt: 298.97 g/mol
InChI Key: OZGKHRWXAUEMRA-UHFFFAOYSA-N
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Description

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine: is an organic compound that features a pyridine ring substituted with a bromine atom and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine typically involves the following steps:

    Borylation: The boronate ester group is introduced through a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The boronate ester group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron or nitrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or toluene.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki-Miyaura reactions.

    Oxidation/Reduction Products: Altered boron or nitrogen-containing compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs targeting various diseases.

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.

Industry:

    Material Science: Employed in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

    Agriculture: Used in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boronate ester groups. These groups enable the compound to form covalent bonds with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in drug development or cross-linking in material science.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine lies in its combination of a pyridine ring with both bromine and boronate ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C11H16BBrN2O2

Molecular Weight

298.97 g/mol

IUPAC Name

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

InChI

InChI=1S/C11H16BBrN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,14H2,1-4H3

InChI Key

OZGKHRWXAUEMRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)N

Origin of Product

United States

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